Quetiapine D4 fumarate is a deuterium-labeled derivative of quetiapine fumarate, an atypical antipsychotic medication primarily used in the treatment of schizophrenia and bipolar disorder. The incorporation of deuterium, a stable isotope of hydrogen, into the molecular structure allows for enhanced tracking of the compound in biological systems, making it particularly useful in pharmacokinetic studies. This compound retains the pharmacological properties of quetiapine while providing researchers with unique insights into its metabolic pathways and mechanisms of action.
Quetiapine D4 fumarate is synthesized from quetiapine fumarate, which itself is derived from the parent compound quetiapine. The synthesis involves the introduction of four deuterium atoms at specific positions within the quetiapine molecule. Quetiapine fumarate is classified as a second-generation antipsychotic, acting primarily as a dopamine D2 receptor antagonist and a serotonin 5-HT2A receptor agonist. Its molecular formula is for quetiapine, while quetiapine D4 fumarate has a molecular formula of approximately with a molecular weight around 503.61 g/mol .
The synthesis of quetiapine D4 fumarate closely follows that of quetiapine fumarate but includes steps to incorporate deuterium. Key methods include:
Quetiapine D4 fumarate retains the core structure of quetiapine, characterized by its dibenzothiazepine skeleton. The incorporation of four deuterium atoms modifies its mass without significantly altering its chemical behavior.
Quetiapine D4 fumarate can undergo various chemical reactions typical for its class:
Quetiapine D4 fumarate exhibits its therapeutic effects through:
The deuterium labeling may influence pharmacokinetics by altering metabolic stability, allowing researchers to study these effects in detail through comparative studies with non-labeled quetiapine .
Quetiapine D4 fumarate is primarily utilized in scientific research settings:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3